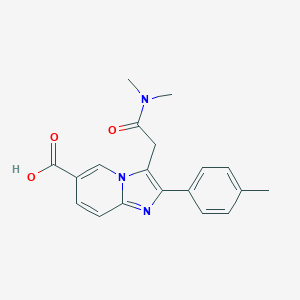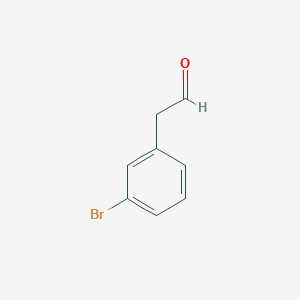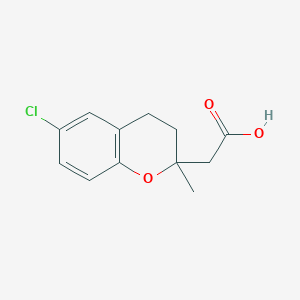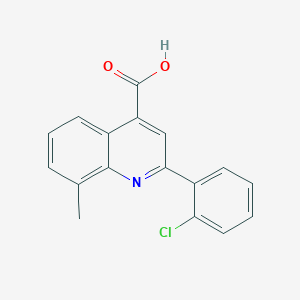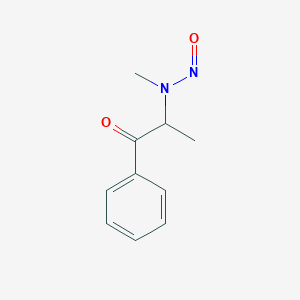![molecular formula C8H12O3 B026952 Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] CAS No. 19770-37-7](/img/structure/B26952.png)
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane], commonly known as spirooxepane, is a unique chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a spirocyclic oxepane, which means it contains both a spirocyclic and an oxepane ring in its structure. Spirooxepane has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of spirooxepane is not well understood, but it is believed to involve the spirocyclic oxepane ring system. This ring system is highly strained, which makes it reactive and potentially useful for various applications. The strain in the spirocyclic oxepane ring system can lead to ring-opening reactions, which can be useful for organic synthesis and drug discovery.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of spirooxepane are not well understood, but it has been studied for its potential use as a drug scaffold. Spirooxepane has been shown to have good drug-like properties, including good oral bioavailability and metabolic stability. It has also been shown to have good binding affinity for certain protein targets, which makes it a promising scaffold for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spirooxepane has several advantages and limitations for laboratory experiments. One advantage is its high reactivity, which makes it useful for organic synthesis and drug discovery. Another advantage is its potential use as a scaffold for the development of new drugs. However, one limitation is the difficulty in synthesizing spirooxepane using certain methods. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for spirooxepane research. One direction is the development of new synthetic methods for spirooxepane, which could lead to the synthesis of new spirooxepane derivatives with different properties. Another direction is the study of the mechanism of action of spirooxepane, which could lead to the development of new applications for this compound. Additionally, the study of the biochemical and physiological effects of spirooxepane could lead to the development of new drugs with improved properties.
Métodos De Síntesis
The synthesis of spirooxepane can be achieved using various methods, including the Diels-Alder reaction, epoxidation, and ring-opening reactions. One of the most commonly used methods for synthesizing spirooxepane involves the Diels-Alder reaction between a cyclohexadiene and an oxadiene. This reaction results in the formation of a spirocyclic oxepane ring system, which is the characteristic feature of spirooxepane.
Aplicaciones Científicas De Investigación
Spirooxepane has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and drug discovery. In organic synthesis, spirooxepane has been used as a building block for the synthesis of complex molecules. In materials science, spirooxepane has been studied for its potential use as a photochromic material, which can change color when exposed to light. In drug discovery, spirooxepane has been studied for its potential use as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-6-7(11-6)8(3-1)9-4-5-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTPTMRVCZTPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C3(C1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

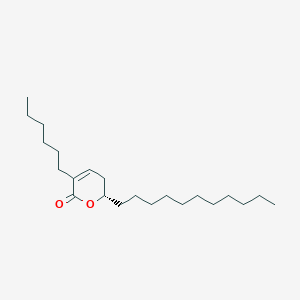
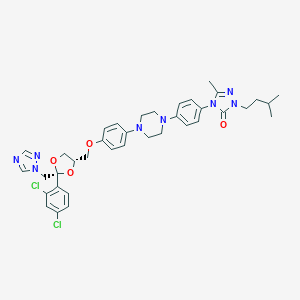
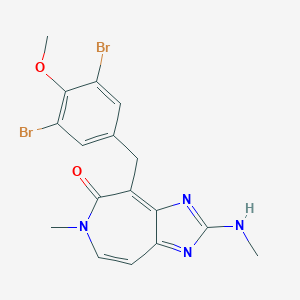

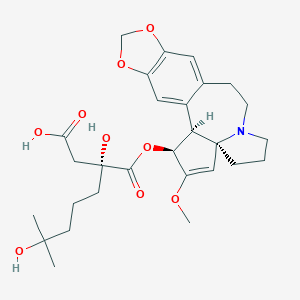
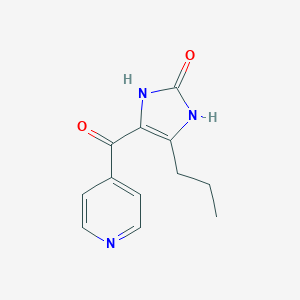
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
